molecular formula C6H10O3 B1295347 5,5-Dimethyl-1,3-dioxan-2-one CAS No. 3592-12-9

5,5-Dimethyl-1,3-dioxan-2-one

Cat. No. B1295347
CAS RN: 3592-12-9
M. Wt: 130.14 g/mol
InChI Key: JRFXQKZEGILCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05023346

Procedure details

198 g (2.00 mol) phosgene were introduced over a period of 1,5 h at 0° to 5° C. into a suspension of 208 g (2.00 mol) 2,2-dimethylpropane-1,3-diol and 600 ml dry dichloromethane, followed by stirring at that temperature until the initially vigorous evolution of hydrogen chloride had abated. The discharge of phosgene was prevented by an effective reflux condenser (dry ice). The solvent was then removed in vacuo, 500 mg (0.2% by weight) imidazole and 500 ml toluene were added and the reaction was completed by slowly increasing the temperature to 110° C. until the evolution of hydrogen chloride had stopped (3 hours). Residues of hydrogen chloride were then removed by application of a low vacuum. Removal of the toluene and fractionation of the residue in vacuo left 121 g (93%) of a solid product (boiling point 142° to 146° C./10 mbar). Recrystallization from ethyl acetate gave 117 g (90%) of product (Mp. 108° to 109° C.). Further working up is unnecessary.
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH3:5][C:6]([CH3:11])([CH2:9][OH:10])[CH2:7][OH:8].Cl.C(=O)=O>ClCCl>[CH3:5][C:6]1([CH3:11])[CH2:9][O:10][C:1](=[O:2])[O:8][CH2:7]1

Inputs

Step One
Name
Quantity
198 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
208 g
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo, 500 mg (0.2% by weight) imidazole and 500 ml toluene
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
(3 hours)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Residues of hydrogen chloride were then removed by application of a low vacuum
CUSTOM
Type
CUSTOM
Details
Removal of the toluene and fractionation of the residue in vacuo
WAIT
Type
WAIT
Details
left 121 g (93%) of a solid product (boiling point 142° to 146° C./10 mbar)
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1(COC(OC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.